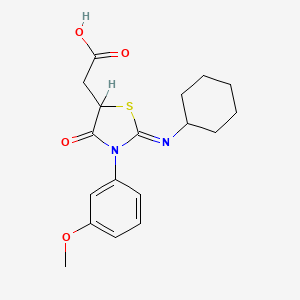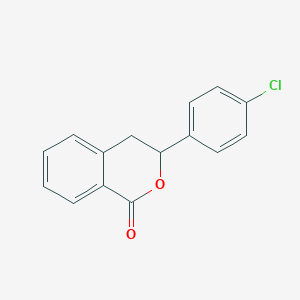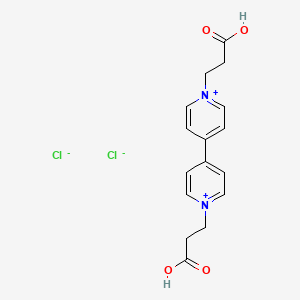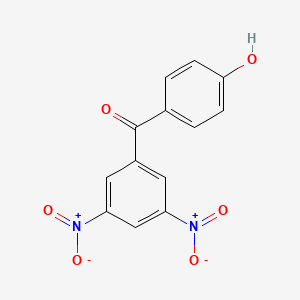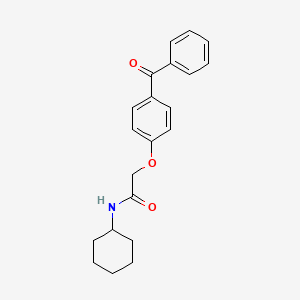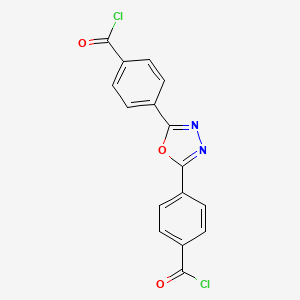![molecular formula C11H14N4 B14662921 N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine CAS No. 42936-84-5](/img/structure/B14662921.png)
N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with a 3-methylbut-2-en-1-yl substituent at the nitrogen atom. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methylbut-2-en-1-yl Group: This step often involves the alkylation of the nitrogen atom in the imidazo[4,5-b]pyridine core using 3-methylbut-2-en-1-yl halides or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine derivatives with oxidized side chains.
Applications De Recherche Scientifique
N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
Uniqueness
N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine is unique due to its specific imidazo[4,5-b]pyridine core and the presence of the 3-methylbut-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
42936-84-5 |
|---|---|
Formule moléculaire |
C11H14N4 |
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
N-(3-methylbut-2-enyl)-1H-imidazo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C11H14N4/c1-8(2)3-5-12-9-4-6-13-11-10(9)14-7-15-11/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14,15) |
Clé InChI |
AZHOVQYOHFECBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCNC1=C2C(=NC=C1)N=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


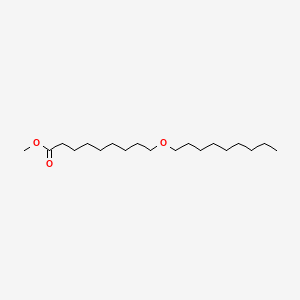
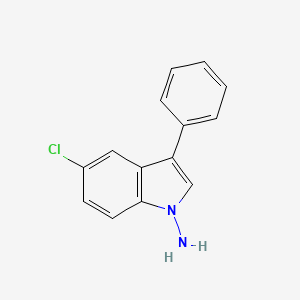
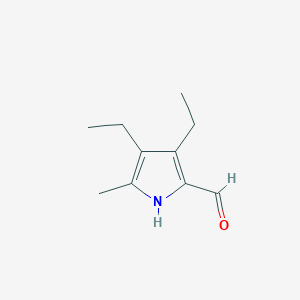
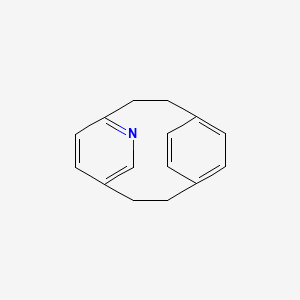
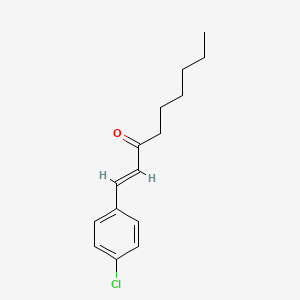
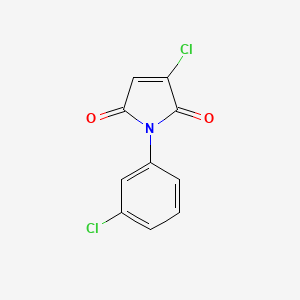
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
